4,4'-(ethyne-1,2-diyl)dibenzonitrile
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,4'-(ethyne-1,2-diyl)dibenzonitrile can be synthesized through various methods, one of which involves the use of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling reaction is a common method, where aryl halides react with arylboronic acids in the presence of a palladium catalyst and a base . Another method involves the use of cobalt carbonyl complexes in a reaction with 4-cyanophenylacetylene .
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and purity requirements. Optimization of reaction conditions, including temperature, solvent, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 4,4'-(ethyne-1,2-diyl)dibenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products:
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Amines and related compounds.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
4,4'-(ethyne-1,2-diyl)dibenzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and materials science.
Medicine: Investigated for its role in drug development and therapeutic agents.
Industry: Utilized in the production of polymers, coatings, and advanced materials.
Mechanism of Action
The mechanism of action of 4,4'-(ethyne-1,2-diyl)dibenzonitrile involves its interaction with various molecular targets and pathways. The compound’s acetylene linkage and cyanophenyl groups allow it to participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions. These interactions can influence the compound’s reactivity and binding affinity, making it useful in catalysis and molecular recognition processes .
Comparison with Similar Compounds
- Bis(4-cyanophenyl)methane
- Bis(4-cyanophenyl)ethane
- Bis(4-cyanophenyl)butadiyne
Comparison: 4,4'-(ethyne-1,2-diyl)dibenzonitrile is unique due to its acetylene linkage, which imparts rigidity and planarity to the molecule. This structural feature distinguishes it from similar compounds like Bis(4-cyanophenyl)methane and Bis(4-cyanophenyl)ethane, which have more flexible linkages. The presence of the acetylene group also enhances the compound’s electronic properties, making it more suitable for applications in materials science and electronics .
Properties
IUPAC Name |
4-[2-(4-cyanophenyl)ethynyl]benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8N2/c17-11-15-7-3-13(4-8-15)1-2-14-5-9-16(12-18)10-6-14/h3-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RODZDHZWUDEBGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#CC2=CC=C(C=C2)C#N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601281861 | |
Record name | 4,4′-(1,2-Ethynediyl)bis[benzonitrile] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601281861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5216-36-4 | |
Record name | 4,4′-(1,2-Ethynediyl)bis[benzonitrile] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5216-36-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4′-(1,2-Ethynediyl)bis[benzonitrile] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601281861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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